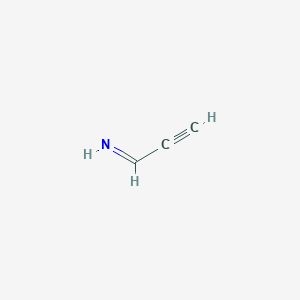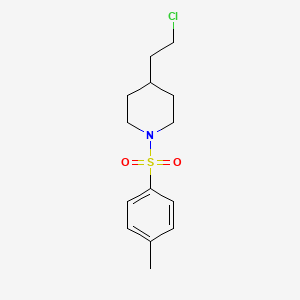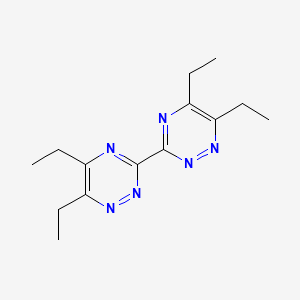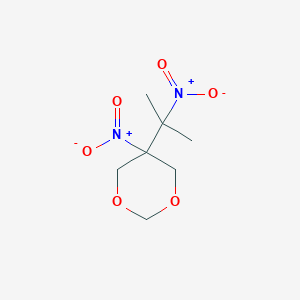![molecular formula C11H11NS B14363673 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole CAS No. 95334-56-8](/img/structure/B14363673.png)
1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a methyl group and a thiophene-2-yl ethenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Thiophene Group: The thiophene-2-yl ethenyl group can be introduced via a Heck reaction, where a halogenated thiophene derivative reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
化学反应分析
Types of Reactions: 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro compounds.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of 1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
相似化合物的比较
1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole can be compared with other similar compounds, such as:
Methiopropamine: A structurally related compound with a thiophene group and an alkyl amine substituent.
Thiothinone: A beta-keto substituted analog of methiopropamine.
2-Thiopheneethanol: Used in the preparation of biologically active compounds.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
95334-56-8 |
|---|---|
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC 名称 |
1-methyl-2-(2-thiophen-2-ylethenyl)pyrrole |
InChI |
InChI=1S/C11H11NS/c1-12-8-2-4-10(12)6-7-11-5-3-9-13-11/h2-9H,1H3 |
InChI 键 |
MSCFILUEVWYOOL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C=CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)




![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

